molecular formula C8H9Br B134493 1-Bromo-4-ethylbenzene CAS No. 1585-07-5

1-Bromo-4-ethylbenzene

Cat. No. B134493
CAS RN: 1585-07-5
M. Wt: 185.06 g/mol
InChI Key: URFPRAHGGBYNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-ethylbenzene is a brominated aromatic compound with an ethyl group attached to the fourth position of the benzene ring relative to the bromine atom. It is a derivative of benzene, where one hydrogen atom has been substituted by a bromine atom and another by an ethyl group. This compound is of interest in organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of brominated benzene derivatives can involve regioselective bromination, ortho-metalation, and halogen/metal exchange reactions. For instance, 1,2-dibromobenzenes, which are closely related to 1-bromo-4-ethylbenzene, are synthesized through sequences that may include these steps and can serve as precursors for further chemical transformations . Although the specific synthesis of 1-bromo-4-ethylbenzene is not detailed in the provided papers, the methodologies described could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives, including those with additional substituents like ethyl groups, can be determined using techniques such as X-ray diffraction. The crystal structures of related compounds have been analyzed, revealing various packing motifs and intermolecular interactions, such as hydrogen bonding and Br...Br interactions . These studies provide insights into the potential molecular geometry and crystal packing of 1-bromo-4-ethylbenzene.

Chemical Reactions Analysis

Brominated benzene derivatives are known to participate in various organic reactions. For example, 1,2-dibromo-4-iodobenzene, a compound similar to 1-bromo-4-ethylbenzene, can act as an intermediate in organic syntheses . Additionally, the presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions, which could be applied to 1-bromo-4-ethylbenzene as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the solvates of certain brominated benzenes have been studied, and their crystal structures have shown different conformations and packing depending on the crystalline environment . The presence of an ethyl group in 1-bromo-4-ethylbenzene would affect its boiling point, density, and solubility compared to its non-ethylated counterparts. The electronic properties of these compounds can also be studied through cyclic voltammetry, revealing their redox characteristics .

Scientific Research Applications

Catalyst in Triazine Synthesis

1-Bromo-4-ethylbenzene has been used as a catalyst in the synthesis of triazines. A study utilized N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, showing good to excellent yields (Ghorbani‐Vaghei et al., 2015).

Intermediate in Pharmaceutical and Material Synthesis

1-Bromo-4-ethylbenzene is an intermediate in synthesizing various chemicals. It's used in producing medicinal agents, organic dyes, and organic electroluminescent materials. The synthesis from bromobenzene by nitration in water resulted in 1-bromo-2,4-dinitrobenzene with high yield and purity, showcasing its versatility (Xuan et al., 2010).

Aliphatic and Aromatic Synthesis Catalyst

In another application, 1-Bromo-4-ethylbenzene acted as a catalyst in synthesizing aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. This synthesis used N-halosulfonamides under solvent-free conditions, resulting in excellent yields from aldehydes, phthalhydrazide, and dimedone (Ghorbani‐Vaghei et al., 2011).

Initiator in Polymer Synthesis

1-Bromo-4-ethylbenzene has been used in the synthesis of functionalized alkoxyamine initiators, key for controlled block copolymers creation. This process involves reactions with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals, demonstrating its utility in advanced polymer chemistry (Miura et al., 1999).

Solvent Influence in Lithium-Bromine Exchange Reactions

The impact of solvent on lithium-bromine exchange reactions involving 1-bromo-4-ethylbenzene was studied, highlighting the compound's role in understanding reaction mechanisms and optimizing conditions for efficient chemical synthesis (Bailey et al., 2006).

Safety And Hazards

1-Bromo-4-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-bromo-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFPRAHGGBYNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0029218
Record name 1-Bromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0029218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-ethylbenzene

CAS RN

1585-07-5
Record name 1-Bromo-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-ethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-BROMO-4-ETHYLBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-4-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Bromo-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0029218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-bromoethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-BROMO-4-ETHYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LI8TAT6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Employing the same general procedure as for the preparation of 5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene (Compound I), 781 mg (3.4 mmol) of 5-bromo-2-tert-butylphenol (Compound H) was converted into crude 5-bromo-2-tert-butyl-1-[4′-ethyl-2′-nitro)phenoxy]benzene using 611 mg (5.0 mmol) of potassium t-butoxide, 1.0 g (5.25 mmol) of cuprous iodide, 770 mg (˜2.78 mmol) of 1-bromo-4-ethyl-2-nitrobenzene (80% purity, obtained from the nitration of 1-bromo-4-ethylbenzene) and 10 mL of pyridine. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave crude 5-bromo-2-tert-butyl-1-[(4′-methyl-2′-nitro)phenoxy]benzene as a yellow oil. 290 mg of this crude sample was converted into the title compound using a balloon filled with hydrogen, 31 mg of 10% Pd/C, 4 mL of acetonitrile and 1 mL of methanol. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) gave the title compound as a yellow oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
611 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
770 mg
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Employing the same general procedure as for the preparation of 5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene (Compound I), 781 mg (3.4 mmol) of 5-bromo-2-tert-butylphenol (Compound H) was converted into crude 5-bromo-2-tert-butyl-1-[4′-ethyl-2′-nitro)phenoxy]benzene using 611 mg (5.0 mmol) of potassium t-butoxide, 1.0 g (5.25 mmol) of cuprous iodide, 770 mg (˜2.78 mmol) of 1-bromo-4ethyl-2-nitrobenzene (˜80% purity, obtained from the nitration of 1-bromo-4-ethylbenzene) and 10 mL of pyridine. Purification by flash chromatography (silica, 5% ethyl acetate in hexane) gave crude 5-bromo-2-tert-butyl-1-[(4′-methyl-2′-nitro)phenoxy]benzene as a yellow oil. 290 mg of this crude sample was converted into the title compound using a balloon filled with hydrogen, 31 mg of 10% Pd/C, 4 mL of acetonitrile and 1 mL of methanol. Purification by flash chromatography (silica, 2% ethyl acetate in hexane) gave the title compound as a yellow oil. PMR (CDCl3): δ 1.24 (3 H, t, J=7.5 Hz), 1.44 (9 H, s), 2.58 (2 H, q, J=7.5 Hz), 3.72 (2 H, br s), 6.57 (1 H, dd, J=2.1, 8.2 Hz), 6.68-6.74 (2 H, m), 6.81 (1 H, d, J=2.1 Hz), 7.09 (1 H, dd, J=2.1, 8.4 Hz), 7.22 (1 H, d, J=8.4 Hz).
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
5-bromo-2-tert-butyl-1-[(2′-amino-4′-methyl)phenoxy]benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
781 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
611 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
770 mg
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-ethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-ethylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-ethylbenzene
Reactant of Route 4
1-Bromo-4-ethylbenzene
Reactant of Route 5
1-Bromo-4-ethylbenzene
Reactant of Route 6
1-Bromo-4-ethylbenzene

Citations

For This Compound
135
Citations
X Lin, C Fang, X Huang, X Xiao - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
… Our study commenced with the tribromination of 1-bromo-4-ethylbenzene 1a as the model reaction (Tables 1 and S1 in the ESI†). Br 2 can be in situ generated from the reaction of …
Number of citations: 2 pubs.rsc.org
TA Balema, N Ulumuddin, CJ Murphy… - The Journal of …, 2019 - ACS Publications
… 1-bromo-4-ethylbenzene, it still remains difficult to predict how changing a substituent on the 1-bromo-4-ethylbenzene … the precursor was different: 1-bromo-4-ethylbenzene vs 4-bromo-1…
Number of citations: 9 pubs.acs.org
NJ Lewis, SY Gabhe… - The Journal of Organic …, 1977 - ACS Publications
… 7 Reactions of bromobenzene (1), 1-bromo-4-methoxybenzene (2), 1-bromo-4-ethylbenzene (3), and 1-bromonaphthalene (4) with MoOPH affordedthe cor-responding phenolic …
Number of citations: 29 pubs.acs.org
N Sugimoto, A Narumi, T Satoh, H Kaga, T Kakuchi - Polymer Bulletin, 2003 - Springer
… 2,2,6,6-Tetramethylpiperidine- 1-oxyl (TEMPO) was reacted with ethylbenzene (la), 1-bromo-4-ethylbenzene (lb), and 4-ethylphenyl acetate (lc), respectively, using tertBuOOWCo(OAc)~…
Number of citations: 9 link.springer.com
CJ Murphy, ZC Smith, A Pronschinski… - Physical Chemistry …, 2015 - pubs.rsc.org
… 1-Bromo-4-ethylbenzene and bromobenzene were acquired from Sigma Aldrich at 99.9% purity and degassed by freeze/pump/thaw cycles. 1-Bromo-4-ethylbenzene and/or …
Number of citations: 12 pubs.rsc.org
G Morrison, R Bannon, S Wharry, TS Moody, N Mase… - Tetrahedron …, 2022 - Elsevier
… , namely 4-ethylanisole 1-bromo-4-ethylbenzene and pentylbenzene, … 1-bromo-4-ethylbenzene using air, oxygen, and UFB generator with air. -%conversion of 1-bromo-4-ethylbenzene…
Number of citations: 7 www.sciencedirect.com
NA Wasio, DP Slough, ZC Smith, CJ Ivimey… - Nature …, 2017 - nature.com
… (c) Removal of the fluorine atom (1-bromo-4-ethylbenzene precursor) produces another crystal structure in which (i, i−1)-correlated switching is observed. Scale bars for the top and …
Number of citations: 19 www.nature.com
L Dai, YY Chen, LJ Xiao, QL Zhou - Angewandte Chemie, 2023 - Wiley Online Library
… We began by exploring reaction conditions for oxidative coupling of 1-bromo-4-ethylbenzene (1a) and benzamide (2a) (Table 1; see SI for details). After the extensive screening of …
Number of citations: 6 onlinelibrary.wiley.com
RN Kapoor, P Apodaca, M Montes… - Applied …, 2005 - Wiley Online Library
… To this was added dropwise a solution of 1-bromo-4-ethylbenzene (10g, 54mmol) in 30 ml of THF. A few crystals of iodine were sufficient to initiate the reaction. The reaction mixture …
Number of citations: 18 onlinelibrary.wiley.com
G Menges-Flanagan, E Deitmann… - … Process Research & …, 2020 - ACS Publications
… 3 shows the setup as used for the 2-step synthesis of benzyl zinc bromide formation followed by the Negishi coupling of the formed organozinc halide with 1-bromo-4-ethylbenzene. It …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.